B I09 (CAS 1607803-67-7) is a cell-permeable small molecule designed as a prodrug inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α) ribonuclease (RNase) domain. It functions by blocking the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, thereby suppressing the expression of the functional XBP1s transcription factor central to the unfolded protein response (UPR).
Molecular FormulaC16H17NO5
Molecular Weight303.31 g/mol
Cat. No.B606067
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
B I09 (IRE1α RNase Inhibitor): Prodrug Profile and Procurement Relevance
B I09 (CAS 1607803-67-7) is a cell-permeable small molecule designed as a prodrug inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α) ribonuclease (RNase) domain [1]. It functions by blocking the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, thereby suppressing the expression of the functional XBP1s transcription factor central to the unfolded protein response (UPR) [2]. With an IRE1 RNase IC50 of 1.23 µM, B I09 has been instrumental in validating the IRE1/XBP1 pathway as a therapeutic target in hematological malignancies, particularly B-cell cancers, where it phenocopies genetic XBP1 deletion . Notably, it is the only IRE1/XBP1 inhibitor for which published pharmacokinetic data have guided dosing in mouse models [3].
Cell-permeable prodrug inhibitor of IRE1α RNase with an aldehyde-masking group
Suppresses XBP1 splicing in the unfolded protein response pathway
Reported PK-guided dosing supported — distinct among IRE1α tool compounds
[1] Tang, C.-H. A., Ranatunga, S., Kriss, C. L., Cubitt, C. L., Tao, J., Pinilla-Ibarz, J. A., Del Valle, J. R., & Hu, C.-C. A. (2014). Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival. Journal of Clinical Investigation, 124(6), 2585–2598. View Source
[2] Shao, A., Xu, Q., Spalek, W. T., Cain, C. F., Kang, C. W., Tang, C.-H. A., Del Valle, J. R., & Hu, C.-C. A. (2020). Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy. Molecular Cancer Therapeutics, 19(12), 2432–2444. View Source
[3] Tang, C.-H. A., Shao, A., Xu, Q., Spalek, W. T., Cain, C. F., Kang, C. W., Del Valle, J. R., & Hu, C.-C. A. (2020). Clarifying the translational potential of B-I09. Nature Chemical Biology, 16(11), 1152. View Source
Why B I09 Should Not Be Substituted with Other IRE1α RNase Inhibitors in B-Cell Cancer Research
In-class substitution among IRE1α inhibitors such as 4μ8C, STF-083010, or MKC-3946 is not equivalent due to fundamentally divergent chemical structures, mechanisms of action, and in vivo pharmacology. While many reported inhibitors act as covalent modifiers (e.g., lysine-reactive salicylaldehydes like 4μ8C) or target the kinase domain (e.g., KIRA6) [1], B I09 is a structurally distinct tricyclic chromenone-based prodrug designed with an aldehyde-masking group to enable spatiotemporally controlled activity [2]. Critically, the widely used comparator 4μ8C has been shown to exhibit inferior efficacy in suppressing the growth of Eμ-TCL1 CLL cells compared to B I09 [3]. Furthermore, B I09 uniquely benefits from published pharmacokinetic guidance for in vivo dosing—a feature absent for most tool compounds—and demonstrates consistent target suppression across multiple disease models without inducing systemic toxicity [4][5]. This convergence of defined PK parameters, a distinct prodrug design, and validated in vivo tolerability profile creates a non-substitutable experimental profile for researchers aiming to translate IRE1α inhibition into preclinical B-cell cancer models.
Prodrug design
Tricyclic chromenone-based prodrug with masked aldehyde; substitution with covalent modifiers (e.g., 4μ8C) may shift target residence time and selectivity context.
PK reproducibility
B I09 has published PK parameters; most IRE1α inhibitors lack PK guidance, so in vivo exposure and dosing may not transfer directly between tool compounds.
In vivo tolerability
B I09 reported no systemic toxicity in CLL mouse models; other IRE1α inhibitors may introduce toxicity-driven artifacts that confound endpoint interpretation.
[1] Raymundo, D. P., Doultsinos, D., Guillory, X., Carlesso, A., Eriksson, L. A., & Chevet, E. (2020). Pharmacological Targeting of IRE1 in Cancer. Cancer Letters, 490, 1-14. View Source
[2] Shao, A., Xu, Q., Spalek, W. T., Cain, C. F., Kang, C. W., Tang, C.-H. A., Del Valle, J. R., & Hu, C.-C. A. (2020). Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy. Molecular Cancer Therapeutics, 19(12), 2432–2444. View Source
[3] Tang, C.-H. A., Ranatunga, S., Kriss, C. L., Cubitt, C. L., Tao, J., Pinilla-Ibarz, J. A., Del Valle, J. R., & Hu, C.-C. A. (2014). Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival. Journal of Clinical Investigation, 124(6), 2585–2598. View Source
[4] Tang, C.-H. A., Shao, A., Xu, Q., Spalek, W. T., Cain, C. F., Kang, C. W., Del Valle, J. R., & Hu, C.-C. A. (2020). Clarifying the translational potential of B-I09. Nature Chemical Biology, 16(11), 1152. View Source
[5] Tang, C.-H. A., Ranatunga, S., Kriss, C. L., Cubitt, C. L., Tao, J., Pinilla-Ibarz, J. A., Del Valle, J. R., & Hu, C.-C. A. (2014). Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival. Journal of Clinical Investigation, 124(6), 2585–2598. View Source
B I09 Quantitative Comparative Efficacy: Procurement-Relevant Evidence Against Key IRE1α Inhibitors
B I09 Exhibits Superior Suppression of Eμ-TCL1 CLL Cell Growth Versus 4μ8C
In a direct head-to-head comparison using mouse Eμ-TCL1 chronic lymphocytic leukemia (CLL) cells, B I09 (water-soluble 1,3-dioxane derivative) demonstrated superior suppression of cell growth compared to the established IRE1α RNase inhibitor 4μ8C, and also outperformed the related analog B-H09 [1]. This cell viability assay establishes a clear rank-order potency advantage for B I09 within this therapeutically relevant cellular context.
CLL cell growth suppressionHead-to-head
B I09 showed more effective growth suppression than 4μ8C and analog B-H09 in mouse Eμ-TCL1 CLL cells.
Cell-model response context differs; B I09 exhibits higher reported activity.
Qualitative ranking; exact fold-difference not reported in available abstracted data.
For researchers focused on B-cell malignancies, this direct comparison justifies the selection of B I09 over the commonly used alternative 4μ8C to achieve more robust target engagement and phenotypic response in CLL models.
[1] Tang, C.-H. A., Ranatunga, S., Kriss, C. L., Cubitt, C. L., Tao, J., Pinilla-Ibarz, J. A., Del Valle, J. R., & Hu, C.-C. A. (2014). Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival. Journal of Clinical Investigation, 124(6), 2585–2598. View Source
B I09 Demonstrates In Vivo Tolerability and Target Engagement Lacking Systemic Toxicity
B I09 administration in CLL tumor-bearing mice (Eμ-TCL1 model) suppressed leukemic progression and induced apoptosis without causing systemic toxicity [1]. This in vivo tolerability profile is explicitly noted as a critical advantage over other tool compounds, which often suffer from toxicity liabilities that confound experimental interpretation and limit translational potential [2].
In vivo tolerability & target engagementReported
Daily B I09 (50 mg/kg i.p., 3 weeks) suppressed leukemic progression and induced apoptosis without systemic toxicity in CLL-bearing mice.
Reported model-safety context: no systemic toxicity observed; supports in vivo endpoint studies.
Class-level inference; many IRE1 inhibitors may exhibit toxicity confounds.
in vivo tolerabilitypreclinical safetytarget engagement
Evidence Dimension
Systemic toxicity in preclinical mouse model
Target Compound Data
B I09: No observed systemic toxicity (as evidenced by stable body weight and lack of organ pathology)
Comparator Or Baseline
Class-level inference: Many IRE1 inhibitors exhibit in vivo toxicity liabilities
Quantified Difference
Qualitative absence of toxicity reported
Conditions
Eμ-TCL1 transgenic mouse model of CLL; daily intraperitoneal administration of B I09 (50 mg/kg) for 3 weeks
Why This Matters
The documented lack of systemic toxicity in a disease-relevant model makes B I09 a uniquely reliable in vivo tool compound, reducing the risk of toxicity-driven artifacts in preclinical efficacy studies.
in vivo tolerabilitypreclinical safetytarget engagement
[1] Tang, C.-H. A., Ranatunga, S., Kriss, C. L., Cubitt, C. L., Tao, J., Pinilla-Ibarz, J. A., Del Valle, J. R., & Hu, C.-C. A. (2014). Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival. Journal of Clinical Investigation, 124(6), 2585–2598. View Source
[2] Tang, C.-H. A., Shao, A., Xu, Q., Spalek, W. T., Cain, C. F., Kang, C. W., Del Valle, J. R., & Hu, C.-C. A. (2020). Clarifying the translational potential of B-I09. Nature Chemical Biology, 16(11), 1152. View Source
B I09 Pharmacokinetics Guide Dosing: A Unique Feature Among IRE1α Inhibitors
To the best of our knowledge, B I09 is the only IRE1/XBP1 inhibitor for which published pharmacokinetic (PK) data have guided dosing in mice [1]. Specifically, B I09 exhibits a terminal half-life (T1/2) of approximately 1.5 hours, achieving a peak plasma concentration (Cmax) of ~39 µM at 15 minutes post-intraperitoneal injection [2]. This contrasts with the majority of IRE1α tool compounds, for which PK parameters are either unreported or undefined, leading to arbitrary dosing regimens and high inter-study variability.
PK-guided dosing parametersClass-level
T1/2 ~1.5 h, Cmax ~39 µM (50 mg/kg i.p. in mice) — the only IRE1/XBP1 inhibitor with published PK data.
Supports reproducible in vivo dosing; other inhibitors lack defined PK guidance.
PK values may vary with formulation and model; confirm in target system.
pharmacokineticsin vivo dosingtranslation
Evidence Dimension
Availability of published pharmacokinetic parameters for in vivo dosing
Class-level inference: Most IRE1α inhibitors (e.g., 4μ8C, STF-083010, MKC-3946) lack published PK-guided dosing regimens
Quantified Difference
Unique availability of defined PK parameters
Conditions
Mouse plasma following intraperitoneal administration of 50 mg/kg B I09
Why This Matters
The availability of defined PK parameters enables reproducible and translatable in vivo studies, minimizing variability and enhancing the scientific rigor of preclinical experiments.
pharmacokineticsin vivo dosingtranslation
[1] Tang, C.-H. A., Shao, A., Xu, Q., Spalek, W. T., Cain, C. F., Kang, C. W., Del Valle, J. R., & Hu, C.-C. A. (2020). Clarifying the translational potential of B-I09. Nature Chemical Biology, 16(11), 1152. View Source
[2] Tang, C.-H. A., Ranatunga, S., Kriss, C. L., Cubitt, C. L., Tao, J., Pinilla-Ibarz, J. A., Del Valle, J. R., & Hu, C.-C. A. (2014). Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival. Journal of Clinical Investigation, 124(6), 2585–2598. View Source
B I09 Synergizes with Ibrutinib to Enhance Apoptosis in B-Cell Malignancies
B I09 exhibits synergistic pro-apoptotic activity when combined with ibrutinib, an FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, across multiple B-cell malignancy models including B-cell leukemia, lymphoma, and multiple myeloma [1]. This synergy provides a clear experimental rationale for employing B I09 over other IRE1α inhibitors in combination therapy studies, particularly those aiming to validate IRE1α/XBP1s blockade as a sensitizer to BCR-pathway inhibition.
Synergy with ibrutinibReported
B I09 + ibrutinib demonstrated synergistic apoptosis in B-cell leukemia, lymphoma, and multiple myeloma models.
Reported combination-response context; supports combination study design.
Synergy demonstrated in vitro; in vivo translation requires validation.
drug synergyibrutinibB-cell lymphomamultiple myeloma
Evidence Dimension
Synergistic induction of apoptosis with ibrutinib
Target Compound Data
B I09 + ibrutinib: synergistic apoptosis
Comparator Or Baseline
N/A (demonstrated combinatorial effect)
Quantified Difference
Qualitative demonstration of synergy
Conditions
In vitro models of B-cell leukemia, lymphoma, and multiple myeloma
Why This Matters
This validated synergy positions B I09 as the preferred IRE1α inhibitor for combination studies with BTK inhibitors, a clinically relevant and mechanistically justified drug combination.
drug synergyibrutinibB-cell lymphomamultiple myeloma
[1] Tang, C.-H. A., Ranatunga, S., Kriss, C. L., Cubitt, C. L., Tao, J., Pinilla-Ibarz, J. A., Del Valle, J. R., & Hu, C.-C. A. (2014). Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival. Journal of Clinical Investigation, 124(6), 2585–2598. View Source
Optimal Application Scenarios for B I09 Based on Validated Differentiation Evidence
Validating IRE1α/XBP1s Dependency in B-Cell Malignancy Preclinical Models
B I09 is the optimal tool compound for researchers requiring robust and reproducible suppression of IRE1α RNase activity in vivo models of B-cell cancers. Its demonstrated superiority over 4μ8C in suppressing Eμ-TCL1 CLL cell growth [1], combined with its unique PK-guided dosing and lack of systemic toxicity, ensures reliable target engagement and minimizes confounding variables in chronic dosing studies.
Mechanistic Studies of UPR and ER Stress in Dendritic Cell and Immune Function
B I09 has been validated in ERAI reporter mice to effectively block IRE1 RNase activity in dendritic cells (DCs) [1]. This makes it a preferred reagent for investigating the role of the IRE1α/XBP1s axis in DC biology, including migration, allostimulatory potency, and cytokine production, particularly in the context of graft-versus-host disease (GVHD) and transplantation immunology.
Investigating Synergistic Therapeutic Strategies with BCR Signaling Inhibitors
For studies exploring combination therapies in B-cell leukemia, lymphoma, or multiple myeloma, B I09 is the IRE1α inhibitor of choice. Its established synergy with the FDA-approved BTK inhibitor ibrutinib [1] provides a data-driven foundation for rationally designed combination regimens, offering a clear procurement advantage over alternative IRE1α inhibitors lacking such validated combinatorial data.
Application
Selection Property
Validation Focus
IRE1α/XBP1 dependency in B-cell malignancy models
Prodrug design with published PK guidance
Target engagement and tumor growth suppression endpoints
UPR/ER stress role in dendritic cell (DC) biology
Validated IRE1 RNase inhibition in ERAI reporter mice
DC migration, allostimulatory capacity, and cytokine production
Combination studies with BTK inhibitors
Demonstrated synergy with ibrutinib
Apoptosis induction and cell viability in B-cell models
[1] Tang, C.-H. A., Ranatunga, S., Kriss, C. L., Cubitt, C. L., Tao, J., Pinilla-Ibarz, J. A., Del Valle, J. R., & Hu, C.-C. A. (2014). Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival. Journal of Clinical Investigation, 124(6), 2585–2598. View Source
[2] Tang, C.-H. A., Shao, A., Xu, Q., Spalek, W. T., Cain, C. F., Kang, C. W., Del Valle, J. R., & Hu, C.-C. A. (2020). Clarifying the translational potential of B-I09. Nature Chemical Biology, 16(11), 1152. View Source
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